molecular formula C14H20N2O2S B5629917 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5629917
M. Wt: 280.39 g/mol
InChI Key: OQIZXCBHSQFTMB-UHFFFAOYSA-N
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Description

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring substituted with cyclohexylcarbonyl and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Cyclohexylcarbonylation: The cyclohexylcarbonyl group is introduced through an acylation reaction, often using cyclohexanecarbonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with an amine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and thiophene groups allow it to form hydrogen bonds and π-π interactions, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Cyclohexylcarbonyl)amino]-3-thiophenecarboxamide: Lacks the dimethyl groups, which may affect its binding affinity and specificity.

    4,5-Dimethyl-3-thiophenecarboxamide: Lacks the cyclohexylcarbonyl group, potentially altering its pharmacokinetic properties.

    2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-furanecarboxamide: Similar structure but with a furan ring instead of thiophene, which can influence its electronic properties and reactivity.

Uniqueness

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of its cyclohexylcarbonyl and dimethyl substitutions on the thiophene ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-8-9(2)19-14(11(8)12(15)17)16-13(18)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIZXCBHSQFTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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